2-(biphenyl-2-yl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1,1’-BIPHENYL]-2-YL}-1-(HYDROXYMETHYL)-10-OXA-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its polycyclic framework, which includes a biphenyl group and a tricyclic core with an oxatricyclo and azatricyclo system. The presence of multiple functional groups, such as hydroxymethyl and dione, contributes to its reactivity and versatility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,1’-BIPHENYL]-2-YL}-1-(HYDROXYMETHYL)-10-OXA-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the tricyclic core. This is followed by functional group modifications to introduce the biphenyl and hydroxymethyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization. The goal is to achieve a cost-effective and efficient production method while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
4-{[1,1’-BIPHENYL]-2-YL}-1-(HYDROXYMETHYL)-10-OXA-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The dione group can be reduced to form diols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, and halogenated products.
Scientific Research Applications
4-{[1,1’-BIPHENYL]-2-YL}-1-(HYDROXYMETHYL)-10-OXA-4-AZATRICYCLO[521
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its therapeutic potential in treating neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1,1’-BIPHENYL]-2-YL}-1-(HYDROXYMETHYL)-10-OXA-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. By modulating these targets, the compound can influence calcium influx and neuronal excitability, providing neuroprotective effects. Molecular docking studies have shown that the compound can bind to the NMDA receptor in a manner similar to known antagonists, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
NGP1-01: A polycyclic amine with similar neuroprotective properties.
Tricycloundecene Derivatives: Structurally related compounds that also modulate NMDA receptors and calcium channels
Uniqueness
4-{[1,1’-BIPHENYL]-2-YL}-1-(HYDROXYMETHYL)-10-OXA-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE is unique due to its specific combination of functional groups and polycyclic structure.
Properties
Molecular Formula |
C21H17NO4 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
7-(hydroxymethyl)-2-(2-phenylphenyl)-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C21H17NO4/c23-12-21-11-10-16(26-21)17-18(21)20(25)22(19(17)24)15-9-5-4-8-14(15)13-6-2-1-3-7-13/h1-11,16-18,23H,12H2 |
InChI Key |
DLLDGCMBIXQKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4C5C=CC(C4C3=O)(O5)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.